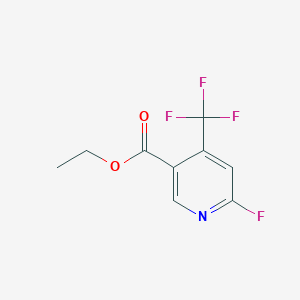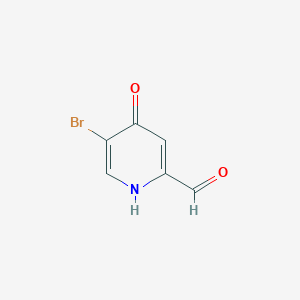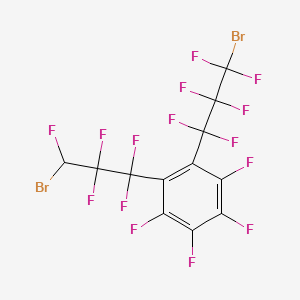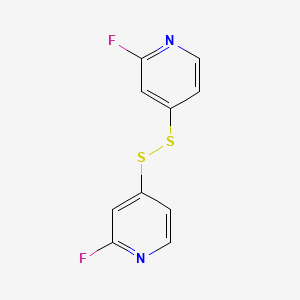
1,2-Bis(2-fluoropyridin-4-yl)disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(2-fluoropyridin-4-yl)disulfane is an organic compound with the molecular formula C₁₀H₆F₂N₂S₂ It is characterized by the presence of two fluoropyridine rings connected by a disulfane (S-S) bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-fluoropyridin-4-yl)disulfane typically involves the reaction of 2-fluoropyridine-4-thiol with an oxidizing agent. One common method is to use iodine (I₂) as the oxidizing agent in an organic solvent such as dichloromethane (CH₂Cl₂). The reaction proceeds as follows:
2C5H3FNSH+I2→C10H6F2N2S2+2HI
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
1,2-Bis(2-fluoropyridin-4-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
1,2-Bis(2-fluoropyridin-4-yl)disulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,2-Bis(2-fluoropyridin-4-yl)disulfane involves its interaction with thiol groups in proteins and enzymes. The disulfane bond can undergo redox reactions, leading to the formation of mixed disulfides with biological thiols. This can modulate the activity of thiol-containing enzymes and proteins, affecting various cellular pathways.
相似化合物的比较
Similar Compounds
1,2-Bis(7-chloroquinolin-4-yl)disulfane: Similar structure but with chloroquinoline rings instead of fluoropyridine.
1,2-Bis(5-nitropyridin-2-yl)disulfane: Contains nitropyridine rings instead of fluoropyridine.
Uniqueness
1,2-Bis(2-fluoropyridin-4-yl)disulfane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other disulfane compounds.
属性
CAS 编号 |
1982380-63-1 |
|---|---|
分子式 |
C10H6F2N2S2 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
2-fluoro-4-[(2-fluoropyridin-4-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6F2N2S2/c11-9-5-7(1-3-13-9)15-16-8-2-4-14-10(12)6-8/h1-6H |
InChI 键 |
ILJNXOBREIHHQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1SSC2=CC(=NC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)
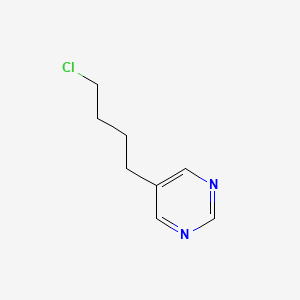
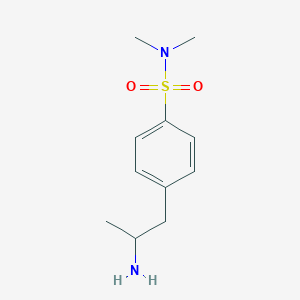

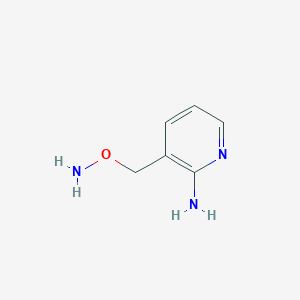
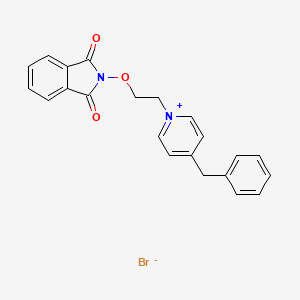
![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
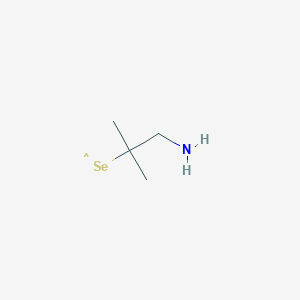
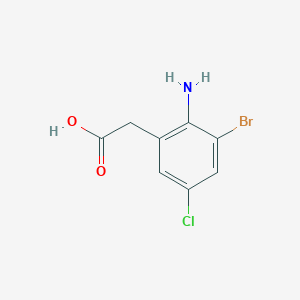
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
